molecular formula C11H13NO2 B14834400 5-Cyclopropoxy-6-ethylpicolinaldehyde

5-Cyclopropoxy-6-ethylpicolinaldehyde

Cat. No.: B14834400
M. Wt: 191.23 g/mol
InChI Key: RGHZNSOENZGAFF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-ethylpicolinaldehyde is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a picolinaldehyde core. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-ethylpicolinaldehyde typically involves the reaction of 6-ethylpicolinaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound typically yields the corresponding alcohol.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-6-ethylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-ethylpicolinaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde and cyclopropoxy functional groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

    5-Cyclopropoxy-6-methylpicolinaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    5-Cyclopropoxy-6-propylpicolinaldehyde: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 5-Cyclopropoxy-6-ethylpicolinaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-cyclopropyloxy-6-ethylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-2-10-11(14-9-4-5-9)6-3-8(7-13)12-10/h3,6-7,9H,2,4-5H2,1H3

InChI Key

RGHZNSOENZGAFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C=O)OC2CC2

Origin of Product

United States

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